Cynaropicrin

Übersicht

Beschreibung

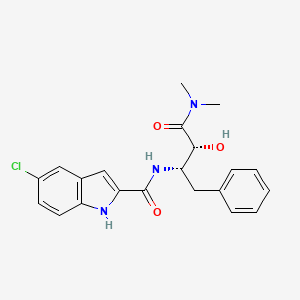

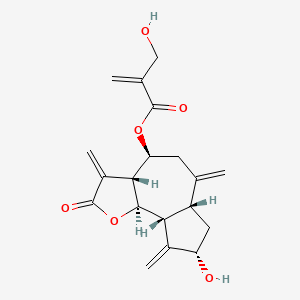

Cynaropicrin ist ein Sesquiterpenlacton vom Guaianolid-Typ, das hauptsächlich in den Blättern von Artischockenpflanzen (Cynara scolymus) vorkommt. Es ist für die charakteristische Bitterkeit von Artischocken verantwortlich und wurde wegen seiner vielfältigen biologischen Aktivitäten untersucht, darunter entzündungshemmende, antifeedante und potenzielle Antikrebsaktivitäten .

Herstellungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Totalsynthese von this compound wurde ausgehend von (S)-α-Pinen erreicht. Die Synthese umfasst mehrere Schlüsselschritte, darunter eine stereoselektive Favorskii-Umlagerung und eine Indium-vermittelte diastereoselektive Barbier-Reaktion . Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um die richtige Stereochemie und Ausbeute des Endprodukts zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise durch Extraktion aus den Blättern von Cynara scolymus. Wässrige Lösungen von ionischen Flüssigkeiten wurden für die Extraktion und Rückgewinnung von this compound untersucht und bieten eine nachhaltigere Alternative zu herkömmlichen organischen Lösungsmitteln . Diese Methode ermöglicht eine effiziente Extraktion und Rückgewinnung von this compound, mit dem Potenzial, sowohl die Biomasse als auch das Lösungsmittel zu recyceln.

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Die α-β-ungesättigte Carbonylgruppe in this compound ist besonders reaktiv und führt zu nukleophilen Michael-Additionsreaktionen .

Häufige Reagenzien und Bedingungen: Häufig verwendete Reagenzien in den Reaktionen von this compound sind Dichlormethan, Methanol, Tetrahydrofuran, Ethanol und Toluol. Diese Reaktionen werden typischerweise unter einer Stickstoffatmosphäre mit magnetischem Rühren durchgeführt .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zur Bildung verschiedener oxidierter Derivate führen, während Reduktionsreaktionen reduzierte Formen von this compound ergeben .

Wissenschaftliche Forschungsanwendungen

Cynaropicrin wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen untersucht. Es hat sich als vielversprechend als Mittel gegen das Hepatitis-C-Virus erwiesen, mit der Fähigkeit, den Eintritt des Virus in Zellen zu hemmen und die Zell-Zell-Transmission zu verhindern . Zusätzlich hat this compound antihyperlipidämische, antitrypanosomale, antimalaria, antifeedante, antispasmodische, anti-Photoaging- und Antitumoraktivitäten gezeigt . Seine vielfältigen pharmakologischen Eigenschaften machen es zu einer wertvollen Verbindung für die Forschung in Chemie, Biologie, Medizin und Industrie.

Wirkmechanismus

This compound entfaltet seine Wirkungen über verschiedene Mechanismen. Es hemmt den Eintritt des Hepatitis-C-Virus in Zellen, indem es spezifische molekulare Signalwege angreift . Darüber hinaus wurde gezeigt, dass this compound die Induktion der induzierbaren Stickoxidsynthase (iNOS) in makrophähnähnlichen Zellen hemmt, was auf eine Rolle bei der Unterdrückung der JAK-STAT- und NF-κB-Signalwege hindeutet . Die Verbindung zielt auch auf ATP/ADP-Translokase 2 und Tubulin ab, was zu ihren zytotoxischen Wirkungen beiträgt .

Wirkmechanismus

Target of Action

Cynaropicrin, a sesquiterpene lactone, has been found to interact with several targets. It has shown potential activity against all genotypes of the hepatitis C virus (HCV) . It also interacts with tubulin and c-Myc-related signaling . Furthermore, it has been found to inhibit the bacterial enzyme MurA, which is vital for bacterial cells as this enzyme is responsible for the first step in the cytoplasmic biosynthesis of peptidoglycan precursor molecules .

Mode of Action

This compound interacts with its targets in various ways. It dose-dependently reduces c-Myc expression and transcriptional activity, which is associated with significant downregulation of STAT3, AKT, and ERK1/2 . It also covalently binds to the thiol group of Cys115 through a Michael addition reaction . Moreover, it has been found to inhibit the induction of inducible nitric oxide synthase (iNOS) in RAW264.7 cells .

Biochemical Pathways

This compound affects several biochemical pathways. It has been associated with the suppression of the key pro-inflammatory NF-κB pathway . It also disrupts the microtubule network . Furthermore, it has been found to regulate STAT3 function through the induction of redox-dependent post-translational modification of STAT3 .

Result of Action

This compound has various molecular and cellular effects. It exerts potent cytotoxicity against a panel of nine multiple myeloma (MM) cell lines and two leukemia cell lines . It also promotes DNA damage in AMO1 cells leading to PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death, parthanatos . Furthermore, it has been found to inhibit nitric oxide (NO) production and/or iNOS induction .

Action Environment

Environmental factors can influence the action of this compound. For instance, the anti-photoaging effect of this compound has been linked to its ability to prevent UVB-induced photoaging . .

Biochemische Analyse

Biochemical Properties

Cynaropicrin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound is known to inhibit the bacterial enzyme MurA, which is crucial for the biosynthesis of peptidoglycan precursor molecules . This inhibition occurs through a covalent binding to the thiol group of Cys115 via a Michael addition reaction . Additionally, this compound has been shown to suppress the key pro-inflammatory NF-κB pathway, which is associated with its anti-inflammatory properties .

Cellular Effects

This compound exhibits a range of effects on various cell types and cellular processes. It has been shown to inhibit cell proliferation in certain cancer cell lines, such as AGS and Hepa 1c1c7 cells, by suppressing anti-apoptotic genes . This compound also induces apoptosis in leukocyte cancer cells and affects the invasion, migration, and metastasis of these cells . Furthermore, it has a dose-related effect on cell cultures of neuronal and glial cells of the fetal rat brain, resulting in cell death in a significant percentage of the cells .

Molecular Mechanism

The molecular mechanism of this compound involves various interactions at the molecular level. This compound inhibits the entry of pan-genomic Hepatitis C virus into cells and inhibits cell-cell transmission . It also shows anti-hyperlipidemic activity, which is partly attributed to the oxygen functional groups and the methylene of the γ-butyrolactone ring . Additionally, this compound disrupts tubulin and c-Myc-related signaling, leading to parthanatos-type cell death in multiple myeloma cells . This involves the inhibition of the LIFR/STATs axis, reduction of STAT3/STAT4 heterodimer formation, and blocking their entry into the nucleus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound has been shown to have potent suppressive effects on TNF-α and cytokine-induced neutrophil chemoattractant-1 and nitric oxide release, suggesting its potential as an agent for acute and chronic inflammatory diseases . In multiple myeloma cells, prolonged treatment with this compound leads to cell cycle arrest in the G2M phase and an increase in the sub-G0G1 phase, implying cell death . Additionally, this compound promotes DNA damage and PAR polymer production by PARP1 hyperactivation, resulting in a novel form of cell death called parthanatos .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In a study on ischemic/reperfusion injury in rats, this compound exhibited antioxidative effects by increasing the levels of antioxidant enzymes, IL-10, Nrf-2, and Bcl-2 in a dosage-dependent manner . The study also showed that this compound reduced the levels of nitrate, MDA, MMPs, proinflammatory cytokines, inflammatory mediators, Bax, caspase-3, and NF-κB in a dosage-based manner . In another study on post-inflammatory irritable bowel syndrome in rats, this compound significantly and dose-dependently alleviated visceral hyperalgesia .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized in the leaves of the artichoke plant and accumulates in the trichomes . The biosynthesis of this compound starts with three isoprene C5-units, which are processed by the mevalonate pathway to form farnesyl pyrophosphate (FPP) . With germacrene A and germacrene A acid as intermediates, FPP is converted into costunolide using two syntheses and a cytochrome P450 oxidase .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is a potent, irreversible inhibitor of the bacterial enzyme MurA, which is vital for bacterial cells . This compound covalently binds to the thiol group of Cys115 through a Michael addition reaction . In multiple myeloma cells, this compound disrupts the microtubule network and promotes DNA damage, leading to cell death .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. In colorectal cancer cells, this compound reduces the formation of STAT3/STAT4 heterodimers and blocks their entry into the nucleus . This inhibition of the LIFR/STATs axis is associated with the antitumor effects of this compound . Additionally, the accumulation of this compound in the trichomes of artichoke leaves suggests its localization within specific cellular compartments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The total synthesis of cynaropicrin has been achieved starting from (S)-α-pinene. The synthesis involves several key steps, including a stereoselective Favorskii rearrangement and an indium-promoted diastereoselective Barbier reaction . The process requires careful control of reaction conditions to ensure the correct stereochemistry and yield of the final product.

Industrial Production Methods: Industrial production of this compound typically involves extraction from the leaves of Cynara scolymus. Aqueous solutions of ionic liquids have been investigated for the extraction and recovery of this compound, providing a more sustainable alternative to traditional organic solvents . This method allows for efficient extraction and recovery of this compound, with the potential for recycling both the biomass and the solvent.

Analyse Chemischer Reaktionen

Types of Reactions: Cynaropicrin undergoes various chemical reactions, including oxidation, reduction, and substitution. The α-β-unsaturated carbonyl moiety in this compound is particularly reactive, leading to nucleophilic Michael addition reactions .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include dichloromethane, methanol, tetrahydrofuran, ethanol, and toluene. These reactions are typically conducted under an atmosphere of nitrogen with magnetic stirring .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while reduction reactions can yield reduced forms of this compound .

Vergleich Mit ähnlichen Verbindungen

Cynaropicrin ist unter den Sesquiterpenlactonen aufgrund seiner spezifischen biologischen Aktivitäten und chemischen Struktur einzigartig. Ähnliche Verbindungen umfassen Grosheimin, 11β,13-Dihydrothis compound und Deacylthis compound, die ebenfalls verschiedene biologische Aktivitäten aufweisen . Die Fähigkeit von this compound, den Eintritt des Hepatitis-C-Virus zu hemmen, und seine vielfältigen pharmakologischen Eigenschaften heben es von diesen verwandten Verbindungen ab.

Eigenschaften

IUPAC Name |

[(3aR,4S,6aR,8S,9aR,9bR)-8-hydroxy-3,6,9-trimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-(hydroxymethyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O6/c1-8-5-14(24-18(22)9(2)7-20)16-11(4)19(23)25-17(16)15-10(3)13(21)6-12(8)15/h12-17,20-21H,1-7H2/t12-,13-,14-,15-,16+,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSCYOFDKADJDJ-NQLMQOPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C1C[C@@H]([C@@H]2[C@@H]([C@@H]3[C@H]1C[C@@H](C3=C)O)OC(=O)C2=C)OC(=O)C(=C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20957143 | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-78-0 | |

| Record name | Cynaropicrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35730-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cynaropicrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035730780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-3,6,9-trimethylidene-2-oxododecahydroazuleno[4,5-b]furan-4-yl 2-(hydroxymethyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20957143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cynaropicrin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYNAROPICRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9233789I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.